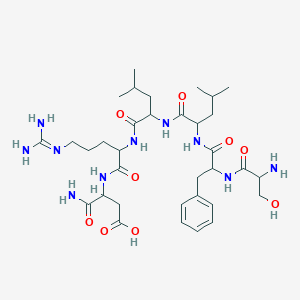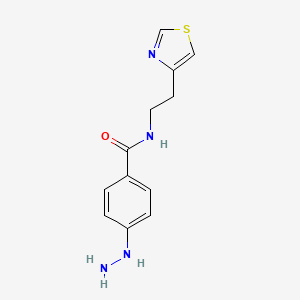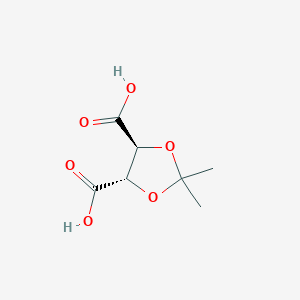
(3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-SER-PHE-LEU-LEU-ARG-ASN-NH2 is a peptide consisting of the amino acids serine, phenylalanine, leucine, leucine, arginine, and asparagine, with an amide group at the C-terminus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-LEU-LEU-ARG-ASN-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield peptides with altered sequences and functionalities .
Aplicaciones Científicas De Investigación
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Acts as a selective agonist for protease-activated receptor 1 (PAR-1), making it valuable in studying receptor activation and signaling pathways.
Medicine: Investigated for its role in thrombin receptor activation, which is crucial in blood coagulation and platelet aggregation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR-1.
Mecanismo De Acción
The peptide H-SER-PHE-LEU-LEU-ARG-ASN-NH2 exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation involves the cleavage of the receptor’s extracellular domain, exposing a new N-terminus that acts as a tethered ligand. This ligand then binds intramolecularly to the receptor, initiating intracellular signaling pathways. These pathways include the activation of G-proteins and subsequent downstream effects such as calcium mobilization and changes in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
H-SER-PHE-LEU-LEU-ARG-ASN-OH: Similar structure but lacks the amide group at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: Contains an additional proline residue at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-GLY-NH2: Contains an additional glycine residue at the C-terminus.
Uniqueness
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its binding affinity and specificity for PAR-1. This makes it a valuable tool in research focused on thrombin receptor activation and related signaling pathways .
Propiedades
Fórmula molecular |
C34H56N10O9 |
|---|---|
Peso molecular |
748.9 g/mol |
Nombre IUPAC |
4-amino-3-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39) |
Clave InChI |
HZVWQIJWKQDCFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)


![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
